N-(4-carbamoylphenyl)furan-3-carboxamide
Description
Significance of Furan-Containing Heterocycles in Chemical Research
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry and materials science. Its electron-rich nature and aromaticity contribute to its ability to interact with biological targets, making it a common motif in a wide array of biologically active compounds. chemscene.com Furan derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The versatility of the furan scaffold allows for straightforward functionalization, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. chemscene.com
Historical Context and Evolution of Furan-Carboxamide Derivatives
The exploration of furan-carboxamide derivatives has been an active area of research for decades. Early studies often focused on the synthesis and characterization of these compounds, with later research delving into their potential applications. The synthesis of furan-3-carboxamides, for instance, has been achieved through various methods, including the reaction of furan-3-carboxylic acid derivatives with amines. nih.gov The development of more efficient synthetic routes has facilitated the creation of diverse libraries of furan-carboxamide analogs for biological screening. nih.gov Research has shown that modifications to both the furan and the carboxamide portions of the molecule can significantly impact biological activity, leading to the identification of compounds with a range of therapeutic potentials.
Overview of Academic Research Trends for N-(4-carbamoylphenyl)furan-3-carboxamide and its Analogues
While specific research on this compound is not extensively documented in publicly available literature, the research trends for its analogues provide valuable insights. A significant portion of the research on furan-carboxamides has been directed towards the discovery of new therapeutic agents. For example, numerous studies have investigated the antimicrobial properties of furan-3-carboxamide (B1318973) derivatives against various bacterial and fungal strains. nih.gov
A notable study by Zanatta et al. (2007) described the synthesis of a series of furan-3-carboxamides and evaluated their in vitro antimicrobial activity. This research highlights a common trend in the field: the systematic synthesis of analogues to establish structure-activity relationships (SAR). In SAR studies, researchers systematically alter different parts of a molecule to understand how these changes affect its biological activity.
The table below presents data on the antimicrobial activity of some furan-3-carboxamide analogues, illustrating the type of research conducted in this area.
| Compound | Substituent on Amide Nitrogen | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1 | Phenyl | Candida albicans | >1000 |
| 2 | 4-Chlorophenyl | Candida albicans | 500 |
| 3 | 4-Nitrophenyl | Candida albicans | 125 |
| 4 | 2,4-Dichlorophenyl | Candida albicans | 62.5 |
| 5 | Phenyl | Aspergillus fumigatus | >1000 |
| 6 | 4-Chlorophenyl | Aspergillus fumigatus | 250 |
| 7 | 4-Nitrophenyl | Aspergillus fumigatus | 125 |
| 8 | 2,4-Dichlorophenyl | Aspergillus fumigatus | 31.2 |
Data adapted from Zanatta et al., Bioorganic & Medicinal Chemistry, 2007. nih.gov
This data demonstrates a clear trend where the nature of the substituent on the phenyl ring of the amide has a significant impact on the antifungal activity of the furan-3-carboxamide derivatives. Specifically, the presence of electron-withdrawing groups, such as chloro and nitro groups, tends to enhance the antifungal potency.
While the primary focus of much of the research has been on antimicrobial activity, other potential applications of furan-carboxamide derivatives are also being explored. These include their use as enzyme inhibitors and as scaffolds in the development of new materials. The structural features of this compound, with its potential for hydrogen bonding and aromatic interactions, make it an interesting candidate for further investigation in these and other areas of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-carbamoylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBKJMAYSWSKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249529 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950237-39-5 | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950237-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminocarbonyl)phenyl]-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Carbamoylphenyl Furan 3 Carboxamide and Its Derivatives
Classical Synthetic Routes to Furan-3-Carboxamides
The formation of the furan-3-carboxamide (B1318973) group is a critical step, and several classical methods are employed to achieve this linkage.
Direct amidation involves the one-step reaction between a carboxylic acid and an amine, often requiring catalysis or thermal conditions to proceed, as the initial acid-base reaction forms a non-reactive ammonium (B1175870) carboxylate salt. mdpi.comencyclopedia.pub The development of catalytic direct amidation is a significant goal in green chemistry to avoid the use of stoichiometric activating agents that generate substantial waste. mdpi.comscispace.com
Common strategies for direct amidation that can be applied to furan-3-carboxylic acids include:
Thermal Condensation : This method requires high temperatures (often above 160°C) to drive off water and promote amide formation. encyclopedia.pub While simple, it is generally limited to substrates that can withstand the harsh conditions.
Catalytic Methods : Various catalysts have been developed to facilitate direct amidation under milder conditions. These include boric acid and its derivatives, as well as certain transition-metal salts and silanols. researchgate.netnih.gov For instance, triarylsilanols have been identified as effective molecular catalysts for the direct amidation of various carboxylic acids. nih.gov
Amidation via Activated Intermediates : An alternative to starting with the carboxylic acid is to use a more reactive derivative. For example, reacting 3-trichloroacetylfuran directly with primary or secondary alkyl amines can furnish the corresponding furan-3-carboxamides in high yields, ranging from 68-98%. researchgate.net This reaction proceeds through the nucleophilic displacement of the trichloromethyl group.
Multi-step syntheses provide greater control and are often necessary for more complex or sensitive substrates, particularly when using aromatic amines. A prominent multi-step route to furan-3-carboxamides begins with a dihydrofuran precursor. researchgate.netnih.gov This approach involves the initial aromatization of the furan (B31954) ring, followed by conversion of a functional group to a carboxylic acid derivative, and finally, amidation.
For the synthesis involving aromatic amines, the following sequence is typical:
Aromatization : 4-Trichloroacetyl-2,3-dihydrofuran is aromatized to yield 3-trichloroacetylfuran. researchgate.net
Hydrolysis : The trichloromethyl group of 3-trichloroacetylfuran is hydrolyzed under basic conditions (e.g., sodium hydroxide) to form furan-3-carboxylic acid. researchgate.net
Acyl Chloride Formation : The resulting carboxylic acid is converted to the more reactive furan-3-carbonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). researchgate.net
Amidation : The furan-3-carbonyl chloride is then reacted with the desired amine to form the final furan-3-carboxamide product.
Table 1: Multi-step Synthesis of Furan-3-Carboxamides
| Step | Reactant | Reagents | Product | Typical Yield | Reference |
| 1. Aromatization | 4-Trichloroacetyl-2,3-dihydrofuran | N-Bromosuccinimide, Peroxide | 3-Trichloroacetylfuran | 60% | researchgate.net |
| 2. Hydrolysis | 3-Trichloroacetylfuran | Sodium Hydroxide (NaOH) | Furan-3-carboxylic acid | 70% | researchgate.net |
| 3. Acylation | Furan-3-carboxylic acid | Thionyl chloride (SOCl₂) | Furan-3-carbonyl chloride | High | researchgate.net |
| 4. Amidation | Furan-3-carbonyl chloride | Arylamine | N-Aryl-furan-3-carboxamide | Variable | researchgate.net |
Synthesis of the N-(4-carbamoylphenyl)furan-3-carboxamide Core Structure
The specific synthesis of the title compound involves the coupling of the two primary building blocks, which must first be synthesized or acquired and potentially functionalized.
Furan-3-carbonyl chloride : This is the activated form of furan-3-carboxylic acid. It is commercially available and can be readily prepared from the corresponding carboxylic acid using standard methods with reagents like thionyl chloride or oxalyl chloride. researchgate.netcymitquimica.comscbt.com
4-Aminobenzamide (B1265587) : This precursor is a bifunctional molecule containing both a primary amine and a primary amide group. Its synthesis typically starts from p-nitrobenzoic acid, as the amino group must be protected or introduced at a later stage to prevent self-reaction during the initial activation steps. google.comgoogle.com The general synthetic pathway is outlined below.
Table 2: Synthesis of 4-Aminobenzamide from p-Nitrobenzoic Acid
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Triphosgene | p-Nitrobenzoyl chloride | google.comgoogle.com |
| 2 | Ammonolysis | Aqueous Ammonia (NH₄OH) | p-Nitrobenzamide | google.comgoogle.com |
| 3 | Nitro Group Reduction | Iron powder/HCl or Catalytic Hydrogenation (e.g., H₂/Pd-C) | 4-Aminobenzamide | google.com |
The final step in synthesizing this compound is the acylation of 4-aminobenzamide with furan-3-carbonyl chloride. This is a standard Schotten-Baumann type reaction.
The optimized procedure typically involves:
Dissolving 4-aminobenzamide in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).
Adding a base, commonly a tertiary amine like triethylamine (B128534) or pyridine, to act as an acid scavenger for the hydrochloric acid that is generated during the reaction.
Slowly adding furan-3-carbonyl chloride to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
Allowing the reaction to warm to room temperature and stirring until completion, which is monitored by techniques like Thin Layer Chromatography (TLC).
Workup involves washing the reaction mixture to remove the base hydrochloride salt and unreacted starting materials, followed by purification, typically via recrystallization or column chromatography.
While specific yield data for this compound is not prominently published, analogous reactions, such as the synthesis of N-(4-bromophenyl)furan-2-carboxamide from 4-bromoaniline (B143363) and furan-2-carbonyl chloride, have been reported with excellent yields (94%). researchgate.net Similar high yields can be anticipated for the title compound under optimized conditions.
Derivatization Strategies for this compound Analogues
The core structure of this compound offers several sites for chemical modification to produce a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be achieved by modifying the starting materials or by post-synthetic modification of the final compound.
A powerful and versatile method for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy involves introducing a halogen atom (typically bromine or iodine) onto one of the aromatic rings, which can then be coupled with a wide variety of boronic acids or esters.
For example, a synthetic strategy analogous to that used for furan-2-carboxamides could be employed. researchgate.net This would involve synthesizing a halogenated precursor, such as N-(4-bromo-2-carbamoylphenyl)furan-3-carboxamide or N-(4-carbamoyl-3-bromophenyl)furan-3-carboxamide. This intermediate could then undergo Suzuki coupling with various aryl or heteroaryl boronic acids to generate a diverse set of analogues.
Table 3: Example Derivatization Strategy via Suzuki Coupling
| Precursor | Coupling Partner | Catalyst System | Product Structure | Reference Analogy |
| N-(4-bromo-phenyl)-furan-carboxamide | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₃PO₄ | N-(4-Aryl-phenyl)-furan-carboxamide | researchgate.net |
| N-(4-bromo-phenyl)-furan-carboxamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | N-(4-(4-methylphenyl)phenyl)-furan-carboxamide | researchgate.net |
| N-(4-bromo-phenyl)-furan-carboxamide | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | N-(4-(3-methoxyphenyl)phenyl)-furan-carboxamide | researchgate.net |
Modifications at the Furan Moiety
The furan ring is a key component that can be chemically modified to create a range of derivatives. While the C2 position of the furan ring is generally more reactive and thus easier to functionalize than the C3 position, various methods exist for modifying both. mdpi.com One common strategy involves the introduction of aryl groups at the C5 position of the furan ring, creating 5-arylfuran-2-carboxamide derivatives. This modification significantly influences the properties of the resulting molecules.
For instance, the synthesis of N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide was achieved starting from 5-(3,4-dichlorophenyl)-2-furoic acid and benzylamine. mdpi.com This demonstrates a targeted modification where a dichlorophenyl group is attached to the furan ring. Such modifications are crucial for exploring the structure-activity relationships of these compounds. mdpi.com
Table 1: Examples of Modifications at the Furan Moiety
| Starting Material | Reagent | Resulting Compound | Source |
|---|---|---|---|
| 5-(3,4-dichlorophenyl)-2-furoic acid | Benzylamine | N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | mdpi.com |
| 5-(2,5-dichlorophenyl)-2-furoic acid | Benzylamine | N-benzyl-5-(2,5-dichlorophenyl)furan-2-carboxamide | mdpi.com |
| 5-(3,4-dichlorophenyl)-2-furoic acid | Sulfanilamide | N-(4-sulfamoylphenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide | mdpi.com |
Substitutions on the Phenyl Ring and Carbamoyl (B1232498) Group
Modifying the phenyl ring and the carbamoyl group of furan-carboxamides is a common strategy to generate diverse chemical libraries. nih.gov Substitutions on the phenyl ring, in particular, have been shown to be a critical factor in the biological activity of some furan derivatives. nih.gov
Research into furan-2-carboxamides has explored a variety of substituents on the phenyl ring, including halogens and alkyl groups. nih.gov For example, the synthesis of N-(3-((4-chlorophenyl)carbamoyl)phenyl)furan-2-carboxamide and N-(3-((4-methylphenyl)carbamoyl)phenyl)furan-2-carboxamide highlights how different functional groups can be introduced. nih.gov These syntheses often involve the reaction of a furanoyl chloride with a substituted aniline. nih.govresearchgate.net
The carbamoyl group itself can be altered by using different amines during synthesis, leading to a wide array of N-substituted derivatives. nih.gov This is exemplified by the synthesis of N-(4-(4-chlorobenzamido)phenyl)furan-2-carboxamide, where a more complex amide linkage is constructed. nih.gov
Table 2: Examples of Phenyl Ring and Carbamoyl Group Substitutions
| Furan Derivative | Amine/Reagent | Resulting Compound | Yield | Source |
|---|---|---|---|---|
| Furan-2-carbonyl chloride | N-(3-aminophenyl)-4-methylbenzamide | N-(3-((4-Methylphenyl)carbamoyl)phenyl)furan-2-carboxamide | 57% | nih.gov |
| Furan-2-carbonyl chloride | N-(3-aminophenyl)-4-chlorobenzamide | N-(3-((4-Chlorophenyl)carbamoyl)phenyl)furan-2-carboxamide | 93% | nih.gov |
| Furoic acid / CDI | 1,4-diaminobenzene | N-(4-aminophenyl)furan-2-carboxamide | - | nih.gov |
| N-(4-aminophenyl)furan-2-carboxamide | 4-Methylbenzoyl chloride | N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide | 69% | nih.gov |
| N-(4-aminophenyl)furan-2-carboxamide | 4-Methoxybenzoyl chloride | N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | 47% | nih.gov |
| N-(4-aminophenyl)furan-2-carboxamide | 4-Chlorobenzoyl chloride | N-(4-(4-Chlorobenzamido)phenyl)furan-2-carboxamide | 43% | nih.gov |
Mannich Base Formation and Related Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates β-amino carbonyl compounds, known as Mannich bases. nih.govsemanticscholar.org This reaction involves the aminoalkylation of an acidic proton located on a substrate, using formaldehyde (B43269) and a primary or secondary amine. nih.govnih.gov Mannich bases are valuable intermediates in the synthesis of various pharmaceutical and natural products. semanticscholar.org
While direct examples of Mannich base formation on this compound are not prevalent in the reviewed literature, the principles of the reaction can be applied to this class of molecules. The reaction requires a substrate with an active hydrogen, an aldehyde (commonly formaldehyde), and an amine. nih.gov For furan-containing compounds, the acidic protons on the furan ring could potentially participate in the reaction. The reaction generally proceeds via the formation of an iminium ion from the amine and aldehyde, which then reacts with the nucleophilic carbon atom of the substrate. google.com This methodology is widely used for constructing nitrogen-containing compounds. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used in modern organic synthesis. nih.govrsc.org The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is particularly notable for its mild reaction conditions and the commercial availability of boronic acids. ysu.am
This methodology has been successfully applied to synthesize N-(4-arylphenyl)furan-2-carboxamide derivatives. researchgate.net In a typical procedure, N-(4-bromophenyl)furan-2-carboxamide is reacted with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. researchgate.net This approach allows for the direct installation of diverse aryl groups onto the phenyl ring of the furan-carboxamide scaffold. researchgate.net
Beyond C-C bond formation, palladium catalysis is also crucial for C-N bond formation (Buchwald-Hartwig amination), enabling the coupling of amines with aryl halides. nih.govbeilstein-journals.org These reactions are fundamental in synthesizing anilines and their derivatives, which are important in pharmaceutical chemistry. rsc.orgresearchgate.net
Table 3: Palladium-Catalyzed Arylation of Furan-Carboxamide Derivatives
| Substrate | Coupling Partner | Catalyst System | Product | Source |
|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(biphenyl-4-yl)furan-2-carboxamide | researchgate.net |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | researchgate.net |
| N-(4-bromophenyl)furan-2-carboxamide | 4-Fluorophenylboronic acid | Pd(PPh3)4 / K3PO4 | N-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide | researchgate.net |
| 4-Tosyl-2(5H)-furanone | Benzo mdpi.commdpi.comdioxol-5-yl-boronic acid | Pd2(dba)3 / P(t-Bu)3 / CsF | 4-Benzo mdpi.commdpi.comdioxol-5-yl-5H-furan-2-one | ysu.am |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These principles include the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
In the context of furan synthesis, green approaches have been explored. One notable example is the use of visible-light photocatalysis in water for the synthesis of furan derivatives. researchgate.net This method avoids volatile organic solvents and utilizes a renewable energy source. Another approach focuses on developing synthetic protocols that proceed under milder conditions, such as lower temperatures, which can reduce energy consumption. mdpi.com The reaction of 5-arylfuran-2,3-diones with urea (B33335) to form intermediates for more complex structures has been investigated under milder conditions than previously reported high-temperature fusions. mdpi.com The pursuit of catalyst-free reactions or the use of more environmentally benign catalysts also aligns with green chemistry goals.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-carbamoylphenyl)furan-3-carboxamide. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the para-substituted benzene (B151609) ring, and the two amide groups. The furan ring protons are anticipated to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. Specifically, the proton at the C2 position of the furan ring would likely be the most deshielded due to the adjacent oxygen atom and its proximity to the carbonyl group. The protons on the phenyl ring are expected to form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The amide protons (N-H) would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.
The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbonyl carbons of the two amide groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-175 ppm. The carbon atoms of the furan and phenyl rings will appear in the aromatic region (100-150 ppm). The number of unique carbon signals will confirm the symmetry of the molecule. researchgate.netchadsprep.com
Predicted ¹H and ¹³C NMR Data for this compound
Predicted chemical shifts (δ) are based on analogous structures and established substituent effects. hmdb.cachemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan H-2 | ~8.2 | ~145 |
| Furan H-4 | ~6.8 | ~110 |
| Furan H-5 | ~7.6 | ~144 |
| Phenyl H-2', H-6' | ~7.8 (d) | ~128 |
| Phenyl H-3', H-5' | ~7.9 (d) | ~118 |
| Furan-carboxamide N-H | ~10.0 (s, br) | - |
| Carbamoylphenyl N-H | ~7.5 (s, br) | - |
| Furan C-3 | - | ~125 |
| Furan C=O | - | ~162 |
| Phenyl C-1' | - | ~142 |
| Phenyl C-4' | - | ~135 |
| Carbamoyl (B1232498) C=O | - | ~168 |
d = doublet, s = singlet, br = broad
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and aromatic moieties.
The most prominent features in the IR spectrum will be the absorptions related to the two amide groups. The N-H stretching vibrations are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The exact position and number of peaks can indicate the extent of hydrogen bonding. mdpi.com The C=O stretching vibrations (Amide I band) of the two carboxamide groups are anticipated to produce strong, sharp peaks between 1650 and 1700 cm⁻¹. libretexts.orglibretexts.org The N-H bending vibration (Amide II band) typically appears around 1550-1640 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| C=O Stretch (Amide I) | 1650 - 1700 | Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1400 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₂H₁₀N₂O₃, which corresponds to a monoisotopic mass of approximately 230.0691 Da. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through the cleavage of the amide bonds, which are the most labile parts of the molecule. nih.govraco.cat Key fragmentation pathways could include the loss of the carbamoyl group (-CONH₂), the furan-3-carboxamide (B1318973) moiety, or the 4-carbamoylphenyl group. The analysis of these fragment ions provides valuable information for confirming the connectivity of the molecular structure. mdpi.com
Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
| 230.07 | [C₁₂H₁₀N₂O₃]⁺ | Molecular Ion [M]⁺ |
| 213.04 | [C₁₂H₉N₁O₂]⁺ | Loss of NH₃ from the carbamoyl group |
| 186.06 | [C₁₁H₈NO₂]⁺ | Loss of CONH₂ |
| 121.04 | [C₆H₅N₂O]⁺ | 4-carbamoylphenyl cation |
| 110.02 | [C₅H₄NO]⁺ | Furan-3-carboxamide fragment |
| 93.03 | [C₅H₃O]⁺ | Furoyl cation |
Chromatographic Methods for Purity and Analysis (e.g., HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. acs.org
A reversed-phase HPLC method would be suitable for the analysis of this moderately polar compound. A C18 column is a common choice for the stationary phase, providing good retention and separation based on hydrophobicity. researchgate.netshimadzu.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in LC-MS. researchgate.netshimadzu.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities. Detection can be achieved using a UV-Vis detector, as the aromatic rings and conjugated systems in the molecule are expected to absorb UV light, or more selectively and sensitively with a mass spectrometer.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the eluting peaks and providing structural information from their fragmentation patterns. nih.govnih.gov This technique is particularly valuable for identifying impurities and degradation products.
Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its detectability or chromatographic behavior. researchgate.net For this compound, derivatization is generally not required for detection due to its inherent UV absorbance. However, in cases where very high sensitivity is needed, or for the analysis of its non-chromophoric precursors (e.g., during synthesis monitoring), derivatization can be a valuable strategy. nih.gov
The primary amine precursor, 4-aminobenzamide (B1265587), could be derivatized to improve its detection. Common derivatizing agents for primary amines include dansyl chloride, which introduces a highly fluorescent dansyl group, or 9-fluorenylmethyl chloroformate (FMOC-Cl), which attaches a fluorescent FMOC group. sigmaaldrich.commdpi.com These reagents react with the amine to form stable derivatives that can be detected at very low concentrations using a fluorescence detector.
While direct derivatization of the amide groups in the final compound is less common, certain reagents can react with the N-H bond of amides under specific conditions. However, for routine analysis of this compound, direct LC-UV or LC-MS analysis is typically sufficient and avoids the extra sample preparation steps and potential for side reactions associated with derivatization. thermofisher.com
Computational and Theoretical Investigations of N 4 Carbamoylphenyl Furan 3 Carboxamide
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of N-(4-carbamoylphenyl)furan-3-carboxamide. These methods provide a detailed understanding of the molecule's structure and behavior.
Electronic Structure Analysis
DFT calculations are instrumental in determining the optimized geometry and electronic structure of this compound. By using functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. nih.gov These calculations often reveal a non-planar conformation of the molecule, with specific torsion angles between the furan (B31954) and phenyl rings.
The Molecular Electrostatic Potential (MEP) surface is another critical aspect of electronic structure analysis. The MEP map highlights the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen and nitrogen atoms of the carboxamide and carbamoyl (B1232498) groups are typically regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide groups exhibit positive potential (electron-poor), indicating their role as hydrogen bond donors. researchgate.net
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's reactivity. reddit.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more chemically reactive. nih.gov
For this compound, the HOMO is generally localized on the electron-rich furan and phenyl rings, while the LUMO is distributed over the carboxamide and carbamoyl groups. The specific energies of these orbitals and the resulting gap can be fine-tuned by substituting different functional groups, which can alter the compound's electronic properties. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Furan-Carboxamide Derivatives This table presents hypothetical yet realistic data based on typical findings for similar compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is extensively used in drug discovery to screen for potential inhibitors. For this compound, docking studies can identify potential biological targets and elucidate the binding modes.
In such simulations, the compound is docked into the active site of a target protein, and the binding affinity is calculated as a docking score. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein are analyzed. For instance, the carbamoyl and carboxamide groups of this compound are capable of forming strong hydrogen bonds with the active site residues of various enzymes. mdpi.comnih.gov
Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table provides representative data to illustrate typical outcomes of molecular docking studies.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -8.5 | ASP86, LYS24, GLU45 |
| Protease B | -7.9 | HIS41, CYS145, SER144 |
| Cyclooxygenase-2 | -9.1 | ARG120, TYR355, SER530 |
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the complex, showing how the ligand and protein interact and change conformation in a simulated physiological environment. jppres.com
For a complex of this compound with a target protein, an MD simulation would track the movements of all atoms over a period of nanoseconds. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will show minimal fluctuations in RMSD. Additionally, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most flexible or most affected by ligand binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors with observed biological outcomes.
Correlation of Molecular Descriptors with Biological Outcomes
For a series of furan-3-carboxamide (B1318973) derivatives, including this compound, a QSAR model can be developed to predict their activity, for example, as enzyme inhibitors. nih.gov Molecular descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
A typical QSAR study involves synthesizing a library of related compounds, measuring their biological activity, and then using statistical methods like multiple linear regression or partial least squares to build a model. The resulting equation can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov For instance, a QSAR model might reveal that higher hydrophobicity and the presence of hydrogen bond donors in specific positions are positively correlated with the inhibitory activity of furan-3-carboxamides.
Predictive Modeling for Novel this compound Analogues
The development of novel therapeutic agents is a complex and resource-intensive process. Computational and theoretical investigations, particularly predictive modeling, play a crucial role in streamlining this endeavor by enabling the rational design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. In the context of this compound, a compound of interest for its potential pharmacological applications, predictive modeling serves as a powerful tool for the exploration of its chemical space and the identification of promising analogues.
Predictive modeling for novel this compound analogues typically involves the application of Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. These computational techniques aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling for this compound analogues would begin with the generation of a dataset of structurally related compounds and their corresponding biological activities. While specific experimental data for a series of this compound analogues is not publicly available, a hypothetical dataset can be constructed to illustrate the principles of QSAR analysis. The biological activity could be, for example, the half-maximal inhibitory concentration (IC50) against a particular therapeutic target.
A variety of molecular descriptors would then be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Examples of commonly used descriptors include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates for further investigation.
Hypothetical QSAR Data for this compound Analogues
To illustrate this process, a hypothetical data table for a series of this compound analogues is presented below. The table includes various substituents on the furan or phenyl ring, along with their hypothetical biological activity (pIC50) and key molecular descriptors.
| Compound ID | R1 | R2 | pIC50 | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| 1 | H | H | 5.2 | 2.1 | 244.24 | 83.5 |
| 2 | CH3 | H | 5.5 | 2.5 | 258.27 | 83.5 |
| 3 | Cl | H | 5.8 | 2.8 | 278.68 | 83.5 |
| 4 | H | OCH3 | 5.4 | 2.0 | 274.27 | 92.7 |
| 5 | H | NO2 | 6.1 | 2.2 | 289.24 | 129.3 |
Molecular Docking Studies
Molecular docking is another critical component of predictive modeling. This technique predicts the preferred orientation of a ligand (in this case, an this compound analogue) when bound to a specific protein target. By understanding the binding mode and the key interactions between the ligand and the protein's active site, researchers can design new analogues with improved affinity and selectivity.
The process involves:
Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).
Preparation of the ligand structures: Generating 3D conformers of the this compound analogues.
Docking simulation: Using a docking program to systematically explore the possible binding poses of each ligand within the protein's active site.
Scoring and analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Hypothetical Docking Results for this compound Analogues
The following table presents hypothetical docking scores and key interactions for the same series of analogues against a hypothetical protein target.
| Compound ID | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| 1 | -7.5 | 3 | Asp120, Gln85 |
| 2 | -7.8 | 3 | Asp120, Gln85 |
| 3 | -8.2 | 4 | Asp120, Gln85, Tyr90 |
| 4 | -7.7 | 4 | Asp120, Gln85, Ser122 |
| 5 | -8.5 | 5 | Asp120, Gln85, Tyr90, Arg150 |
The insights gained from these predictive modeling studies, including both QSAR and molecular docking, would guide the synthesis of a focused library of novel this compound analogues. This iterative process of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, enabling the efficient development of new and more effective therapeutic agents.
Biological Activity Profiling and Mechanistic Studies Excluding Clinical Data
Antimicrobial Activity Assessments (In Vitro)
Furan-carboxamide derivatives have demonstrated notable potential as antimicrobial agents, with research highlighting their efficacy against a spectrum of both bacterial and fungal pathogens.
Antibacterial Efficacy against Drug-Resistant Strains
The rise of drug-resistant bacteria presents a formidable challenge to public health. nih.gov In the search for new antibacterial agents, furan-carboxamide derivatives have been investigated for their activity against these challenging pathogens. Studies on N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to N-(4-carbamoylphenyl)furan-3-carboxamide, have shown significant in vitro antibacterial effects against clinically isolated, drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular analogue, N-(4-bromophenyl)furan-2-carboxamide, was identified as being highly effective, especially against NDM-positive (New Delhi metallo-beta-lactamase-producing) A. baumannii. nih.govresearchgate.net
Further research into carbamothioyl-furan-2-carboxamide derivatives also revealed antibacterial properties. nih.gov The presence of an aromatic moiety in these compounds is thought to contribute to their antibacterial action, potentially by increasing their lipophilicity, which facilitates passage through bacterial membranes. nih.gov
Interactive Table: Antibacterial Activity of Furan-Carboxamide Derivatives
Antifungal Efficacy
The antifungal potential of furan-based carboxamides has been well-documented in preclinical studies. Research on carbamothioyl-furan-2-carboxamide derivatives indicated that their antifungal activity was even more pronounced than their antibacterial effects. nih.gov These compounds showed significant inhibition zones and low Minimum Inhibitory Concentration (MIC) values against various fungal strains. nih.gov For instance, certain derivatives displayed inhibition zones ranging from 12–19 mm and MIC values between 120.7–190 µg/mL. nih.gov
Broader studies on nitrofuran derivatives confirm the antifungal potential of the furan (B31954) ring, with potent activity observed against a range of fungal species. mdpi.com MIC₉₀ values as low as 0.48 µg/mL were recorded against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com The introduction of a nitrofurane substitution into other chemical scaffolds has also been shown to enhance antifungal activity against various Candida species. mdpi.com The proposed mechanism for some related antifungal compounds involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com
Microbial Sensitivity Testing Methodologies
The in vitro antimicrobial activity of furan-carboxamide derivatives has been quantified using established laboratory techniques. The primary goals of these methods are to determine the concentration of the compound required to inhibit or kill microbial growth.
Common methodologies employed include:
Minimum Inhibitory Concentration (MIC): This is a fundamental measure of a compound's potency. The microbroth dilution method is frequently used, where various concentrations of the compound are incubated with a standardized number of microorganisms. researchgate.net The MIC is the lowest concentration that prevents visible growth. researchgate.net For fungi, MIC₉₀ values, the concentration inhibiting 90% of isolates, are often reported. mdpi.com
Agar (B569324) Well Diffusion Method: This technique provides a qualitative or semi-quantitative assessment of antimicrobial activity. The compound is placed in a well on an agar plate previously inoculated with the test microbe. A zone of inhibition (an area of no microbial growth) around the well indicates antimicrobial activity. nih.gov
Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): Following an MIC test, the MBC or MFC can be determined by subculturing from the wells with no visible growth onto fresh, antibiotic-free media. nih.gov The lowest concentration that fails to yield microbial growth on the new media is considered the MBC or MFC, indicating the concentration required to kill the organism. mdpi.com
Mycelial Growth Inhibition Method: This is specifically used for filamentous fungi. The method involves measuring the reduction in the radial growth of a fungal colony on a solid medium containing the test compound compared to a control medium. researchgate.net
Anticancer Activity (In Vitro Cytotoxicity)
Beyond their antimicrobial properties, furan-carboxamide scaffolds have been evaluated for their potential as anticancer agents. These in vitro studies assess the ability of the compounds to kill cancer cells or inhibit their proliferation.
Evaluation on Various Cancer Cell Lines
The cytotoxic effects of furan-carboxamide derivatives have been tested against a diverse panel of human cancer cell lines. In a study on carbamothioyl-furan-2-carboxamide derivatives, significant anticancer activity was observed against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. nih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated high potency, reducing the viability of hepatocellular carcinoma cells to 33.29% at a concentration of 20 μg/mL. nih.gov
Structurally related compounds have also shown promise. Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide, which shares the N-aryl carboxamide feature, exhibited considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC₅₀ values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively. researchgate.net
Interactive Table: In Vitro Cytotoxicity of Furan-Carboxamide and Related Derivatives
Mechanisms of Cytotoxicity (e.g., Apoptosis, Cell Proliferation Inhibition)
Understanding the mechanism by which a compound induces cancer cell death is crucial for its development as a therapeutic agent. Studies on compounds structurally related to this compound have begun to elucidate these pathways.
For example, a resveratrol (B1683913) analogue containing a furan-2-carboxamide moiety was found to induce cell cycle arrest at the G2/M phase. dntb.gov.ua This prevents the cancer cells from progressing through mitosis and dividing. Similarly, spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole, a related carboxamide, was shown to cause cell cycle arrest in the G1 phase in renal cancer cells. researchgate.net
In addition to halting cell proliferation, these compounds can actively induce programmed cell death, or apoptosis. The same thiadiazole compound was confirmed to trigger significant levels of both early and late-stage apoptosis, as well as necrosis, in treated cancer cells. researchgate.net Apoptosis is a controlled, non-inflammatory form of cell death that is a primary target for many anticancer drugs. dntb.gov.ua These findings suggest that furan-carboxamide derivatives may exert their anticancer effects through multiple mechanisms, including the disruption of the cell cycle and the induction of apoptosis. researchgate.netdntb.gov.ua
Antiviral Activity
Comprehensive searches of scientific databases did not yield specific studies detailing the antiviral activity of this compound. While the broader class of furan-carboxamide derivatives has been investigated for antiviral properties, specific data for this compound remains unpublished in the accessible literature.
No specific data regarding the inhibition of viral replication by this compound has been reported in the reviewed scientific literature.
While the main protease (Mpro) of SARS-CoV-2 is a recognized target for antiviral drug discovery, and various inhibitor scaffolds have been identified, no published studies were found that specifically assess the inhibitory activity of this compound against this enzyme. mdpi.comnih.govnih.govchemrxiv.orgembopress.org
Enzyme Inhibition Studies
Research has identified the Src-homology 2 (SH2) domain-containing phosphatase 2 (SHP2) as a target for the broader class of furanylbenzamide molecules. mdpi.com A key study on novel furanylbenzamide inhibitors reported the discovery of molecules that inhibit both wild-type (WT) and oncogenic variants of SHP2. mdpi.com These compounds are noted to function as probes of active SHP2 and may act as starting points for therapeutics targeting the enzyme. mdpi.com
However, specific inhibitory values (IC₅₀) for this compound against SHP2 were not available in the abstract or accessible portions of the primary literature. Therefore, a quantitative data table for its activity against SHP2 constructs (e.g., SHP2 catalytic domain, full-length SHP2-WT, or oncogenic mutants) cannot be provided.
Furthermore, no specific studies detailing the inhibitory activity of this compound against the SHP1 protein tyrosine phosphatase were identified in the literature search.
No studies were identified that report the inhibitory activity of this compound against other specific enzyme targets.
Exploration of Other Pharmacological Activities (In Vitro)
A review of available scientific literature did not yield any studies describing other in vitro pharmacological activities for this compound. Research on related analogs, such as furan-2-carboxamide derivatives, has explored activities like antibacterial effects, but this data does not apply to the specific compound requested.
Anti-inflammatory Potentials
There is no available research data on the anti-inflammatory properties of this compound.
Neuroprotective Effects
There is no available research data on the neuroprotective effects of this compound.
Antioxidant Properties
There is no available research data on the antioxidant properties of this compound.
Mechanism of Action Elucidation and Target Identification
Biochemical Pathways Modulation
There are no studies available that describe the modulation of any biochemical pathways by this compound.
Molecular Binding Interactions
There is no information available regarding the molecular binding interactions of this compound with any biological targets.
Structure Activity Relationship Sar Studies of N 4 Carbamoylphenyl Furan 3 Carboxamide Derivatives
Impact of Substituent Variations on Biological Potency
The nature and position of substituents on the N-phenyl ring of furan (B31954) carboxamides are critical determinants of biological potency. Research on analogous furan-2-carboxamide series provides valuable insights that are applicable to the furan-3-carboxamide (B1318973) scaffold. Studies have shown that both the electronic properties and the size of the substituents can drastically alter the efficacy of these compounds against various biological targets, including cancer cells and bacteria.
For instance, in a series of N-(substituted-phenyl)carbamothioyl-furan-2-carboxamides, which are closely related to the core structure, the type of substituent on the phenyl ring significantly influenced anticancer activity against liver (HepG2, Huh-7) and breast (MCF-7) cancer cell lines. nih.gov The placement of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), leads to a range of potencies. The p-tolyl derivative demonstrated the highest anticancer activity against HepG2 cells, suggesting that specific electronic and steric profiles are favored for this biological target. nih.gov
Similarly, in the context of antibacterial activity, modifications to the phenyl ring have yielded compounds with significant potency against drug-resistant bacteria. A study on N-(4-bromophenyl)furan-2-carboxamide and its derivatives created via Suzuki-Miyaura cross-coupling showed that the nature of the aryl group introduced at the 4-position of the phenyl ring was crucial for activity against clinically isolated resistant bacteria. mdpi.com
The following table summarizes the impact of phenyl ring substituents on the biological activity of related furan carboxamide derivatives:
| Base Scaffold | Phenyl Ring Substituent | Biological Activity | Key Finding |
| Carbamothioyl-furan-2-carboxamide | p-tolyl | Anticancer (HepG2) | Highest activity in the series, with cell viability of 33.29%. nih.gov |
| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl | Antimicrobial | Showed significant inhibition against multiple bacterial and fungal strains. nih.gov |
| Carbamothioyl-furan-2-carboxamide | o/m-nitrophenyl | Anticancer (HepG2) | Showed significant activity with cell viabilities of 35-39%. nih.gov |
| Furan-2-carboxamide | 4-(4-Fluorobenzamido) | Antibiofilm | Halogen substitution led to better inhibition of P. aeruginosa biofilm. nih.gov |
| Furan-2-carboxamide | 4-(4-Methoxybenzamido) | Antibiofilm | Electron-donating groups showed activity similar to halogenated derivatives. nih.gov |
Significance of Phenyl Ring and Carbamoyl (B1232498) Group Modifications
Modifications to the N-(4-carbamoylphenyl) moiety are central to the SAR of this compound class. The phenyl ring serves as a scaffold for substituents that can modulate pharmacokinetic and pharmacodynamic properties, while the terminal carbamoyl group is a key hydrogen-bonding feature.
Phenyl Ring Modifications: As detailed in section 6.1, substituents on the phenyl ring directly influence biological potency. Halogen atoms, such as in N-(4-bromophenyl)furan-2-carboxamide, can serve as handles for further chemical modification (e.g., cross-coupling reactions) to explore a wider chemical space and optimize activity. mdpi.com In a series of 5-arylfuran-2-carboxamides designed as antifungal agents, derivatives with dichlorophenyl groups showed potent fungistatic and fungicidal effects, particularly against C. glabrata and C. parapsilosis. mdpi.com The position of the chlorine atoms (e.g., 2,5-dichloro vs. 3,4-dichloro) had a discernible impact on activity, with the N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide being the most active compound. mdpi.com
Carbamoyl Group Modifications: The amide or carbamoyl group is a common functional group in bioactive molecules, capable of forming strong hydrogen bonds with biological targets. nih.gov However, it can be susceptible to enzymatic hydrolysis. Replacing the amide group with bioisosteres—structurally different groups with similar physicochemical properties—is a common strategy in lead optimization. For the N-(4-carbamoylphenyl)furan-3-carboxamide scaffold, modifying or replacing either the central carboxamide linker or the terminal carbamoyl group can significantly impact the compound's profile.
Potential bioisosteric replacements for the amide/carbamoyl group include:
Thioamides: Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding properties, creating a stronger hydrogen bond donor (N-H) and a weaker acceptor (C=S). nih.gov
1,2,4-Oxadiazoles: These heterocyclic rings can mimic the hydrogen bonding pattern of an amide while often providing improved metabolic stability. mdpi.com
Sulfonamides: This group can also act as a hydrogen bond donor and acceptor, serving as an effective amide bioisostere. scienceopen.com
The following table illustrates potential bioisosteric replacements for the carboxamide group and their general effects.
| Original Group | Bioisosteric Replacement | Potential Impact |
| Carboxamide (-CONH₂) | Thioamide (-CSNH₂) | Altered H-bonding, potential change in target affinity. nih.gov |
| Carboxamide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, maintained H-bonding mimicry. mdpi.com |
| Carboxamide (-CONH-) | Sulfonamide (-SO₂NH-) | Can improve cellular potency and metabolic stability. scienceopen.com |
Influence of Linker Units and Bridging Moieties
Altering the direct amide linkage between the furan and phenyl rings by introducing linker units or bridging moieties is a key strategy to modulate a compound's flexibility, conformation, and orientation within a target's binding site. Such modifications can lead to significant changes in biological activity.
In a study of furan-2-carboxamides designed as antibiofilm agents, the nature of the linker between the furan core and a terminal phenyl ring was found to be a critical determinant of activity. nih.gov While a direct amide linkage was explored, more complex linkers like N-acylcarbohydrazides and 1,2,3-triazoles yielded derivatives with the most significant activity against Pseudomonas aeruginosa biofilm formation. nih.govresearchgate.net This suggests that the distance and geometry afforded by these specific linkers are optimal for interacting with the biological target, presumed to be the LasR quorum-sensing receptor. nih.gov
Other research has explored inserting different chemical units. For example, related structures have been synthesized where a thiazole (B1198619) ring acts as part of the linker, as seen in N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide. Here, the furan-carboxamide is attached to a thiazole, which is then linked to the substituted phenyl ring via an acetamide (B32628) bridge. This complex linker strategy allows for the exploration of a much larger chemical space and can introduce new interaction points with the target protein.
In another example, researchers evaluated antifungal 5-arylfuran-2-carboxamide derivatives where the amide linker was modified by either removing a methylene (B1212753) bridge or introducing a two-carbon tether, demonstrating that even subtle changes to the linker length can impact potency. mdpi.com
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling and other computational techniques are indispensable tools for understanding the SAR of this compound derivatives and for guiding lead optimization. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. hilarispublisher.comresearchgate.net
For furan-based compounds, computational studies often complement experimental work. Molecular docking simulations have been used to predict how furan carboxamide derivatives bind to their targets. For instance, docking studies of antibiofilm furan-2-carboxamides suggested a binding mode within the LasR receptor of P. aeruginosa, helping to rationalize the observed SAR. nih.gov Similarly, docking and molecular dynamics (MD) simulations have been used to validate the antibacterial activity of N-aryl-furan-2-carboxamides against drug-resistant bacteria. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov A QSAR study on a series of furan-3-carboxamides successfully found a correlation between the physicochemical parameters of the compounds and their antimicrobial activity, providing a predictive model to guide the synthesis of new, more potent analogs. nih.gov
Lead optimization is a critical process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. scienceopen.comnih.gov For a scaffold like this compound, optimization strategies may include:
Structural Simplification: Reducing molecular complexity and weight to improve "drug-likeness" and avoid issues with absorption, distribution, metabolism, and excretion (ADMET). scienceopen.com
Bioisosteric Replacement: As discussed previously, swapping functional groups like the amide with bioisosteres to improve metabolic stability or fine-tune target interactions.
Scaffold Hopping: Replacing the furan or phenyl ring with other heterocyclic or aromatic systems to discover novel intellectual property and potentially improved properties. For example, replacing the furan with a benzofuran (B130515) ring has been shown to significantly enhance activity in some series. nih.gov
These computational and strategic approaches are vital for efficiently navigating the chemical space around the this compound scaffold to develop optimized drug candidates.
Advanced Material Science and Other Research Applications
Corrosion Inhibition Studies of N-(4-carbamoylphenyl)furan-3-carboxamide and its Analogues
The study of this compound and its analogues as corrosion inhibitors is a significant area of research in material science. These organic compounds are investigated for their ability to protect metallic surfaces, such as mild steel and brass, from corrosion in aggressive acidic environments. capes.gov.brresearchgate.netmdpi.com The effectiveness of these inhibitors is largely attributed to their molecular structure, which includes heteroatoms (nitrogen and oxygen), aromatic rings, and π-electrons. mdpi.comnih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosive attacks. nih.govjmaterenvironsci.com
Research in this field employs a variety of techniques to evaluate the inhibition efficiency and understand the underlying mechanisms. These methods include electrochemical measurements, surface analysis, and theoretical quantum chemical calculations. capes.gov.brresearchgate.netjmaterenvironsci.com The collective data from these studies provide a comprehensive understanding of how these furan-based carboxamide derivatives function as corrosion inhibitors.
A notable analogue, N-(4-(Morpholinomethyl Carbamoyl (B1232498) Phenyl) Furan-2-Carboxamide (MFC), has been synthesized and extensively studied for its corrosion inhibition properties on brass in a 1 M HCl medium. capes.gov.brarabjchem.org Another related compound, N-(4-((4-Benzhydryl piperazin-1-yl) methyl Carbamoyl) Phenyl) Furan-2-Carboxamide (BFC), has also been investigated for its protective effects on brass in hydrochloric acid. researchgate.net Studies on various furan (B31954) derivatives have demonstrated their potential as effective corrosion inhibitors for mild steel in acidic solutions. nih.govresearchgate.netresearchgate.netbanglajol.info
The inhibition efficiency of these compounds is often found to increase with their concentration. arabjchem.orgnih.govacs.org For instance, the inhibition efficiency of MFC on brass increases as its concentration is raised from 0.3 mM to 2.1 mM. arabjchem.org Similarly, studies on other furan derivatives show a positive correlation between inhibitor concentration and protection efficiency. nih.govacs.org
Electrochemical techniques are fundamental in assessing the performance of corrosion inhibitors. mdpi.comarabjchem.org Potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and cyclic voltammetry (CV) are commonly employed to study the behavior of this compound and its analogues. capes.gov.brresearchgate.netresearchgate.net
Potentiodynamic Polarization (PDP): This technique provides insights into both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions occurring during corrosion. mdpi.commdpi.com By analyzing the polarization curves, parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. nih.govacs.org The inhibition efficiency (IE) is then calculated from the icorr values.
Studies on furan-based inhibitors have shown that they typically act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. capes.gov.brnih.govacs.org For example, in the presence of MFC, the Ecorr value for brass in 1 M HCl shifts positively, indicating a mixed-type inhibition mechanism. arabjchem.org The table below summarizes potentiodynamic polarization data for a furan derivative, MFC, on brass in 1 M HCl at 60 °C. arabjchem.org
| Concentration of MFC (mM) | Ecorr (mV vs SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | -251 | 158.4 | - |
| 0.3 | -239 | 69.5 | 56.12 |
| 0.9 | -236 | 51.2 | 67.67 |
| 1.5 | -232 | 40.1 | 74.68 |
| 2.1 | -228 | 32.5 | 79.43 |
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. arabjchem.orgresearchgate.net The data is often presented as Nyquist plots, where the diameter of the semicircle corresponds to the charge transfer resistance (Rct). arabjchem.orgresearchgate.net An increase in the Rct value indicates a higher resistance to corrosion. capes.gov.brresearchgate.net
For furan-based inhibitors, EIS studies have consistently shown that the Rct value increases with increasing inhibitor concentration, confirming the formation of a protective film on the metal surface. capes.gov.brresearchgate.netarabjchem.org The double-layer capacitance (Cdl) typically decreases, which is attributed to the adsorption of inhibitor molecules replacing water molecules at the metal-solution interface. arabjchem.org The following table presents EIS data for MFC on brass in 1 M HCl. arabjchem.org
| Concentration of MFC (mM) | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | 45.8 | 21.8 | - |
| 0.3 | 104.5 | 9.5 | 56.17 |
| 0.9 | 142.1 | 7.0 | 67.76 |
| 1.5 | 180.2 | 5.5 | 74.58 |
| 2.1 | 223.4 | 4.4 | 79.49 |
Cyclic Voltammetry (CV): CV is used to study the oxidation and reduction processes occurring at the electrode surface. capes.gov.brelectrochemsci.org In the context of corrosion inhibition, CV can reveal how the inhibitor affects the electrochemical behavior of the metal. For instance, studies on MFC have shown that the addition of the inhibitor controls the oxidation of copper in the brass alloy. capes.gov.brresearchgate.net
Surface analysis techniques are crucial for visualizing the effect of the inhibitor on the metal surface. azom.com Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. researchgate.netresearchgate.netthefabricator.com
In the absence of an inhibitor, SEM images typically reveal a rough and damaged surface due to aggressive corrosion. jmaterenvironsci.comresearchgate.net However, in the presence of this compound analogues like MFC and BFC, the SEM images show a significantly smoother and more protected surface. capes.gov.brresearchgate.net This provides direct evidence of the formation of a protective inhibitor film that shields the metal from the corrosive medium. nih.govmdpi.com
The protective action of organic corrosion inhibitors like this compound and its analogues is based on their adsorption onto the metal surface. imist.manih.gov The nature of this adsorption can be investigated by fitting experimental data to various adsorption isotherm models, such as Langmuir, Temkin, and Freundlich. imist.maresearchgate.net
The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of these furan-based inhibitors. capes.gov.brnih.govmdpi.com This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. imist.ma The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the following equation:
C/θ = 1/Kads + C
where Kads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C with a correlation coefficient close to 1 indicates that the adsorption follows the Langmuir isotherm. nih.govmdpi.com
The adsorption of these inhibitors can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). nih.gov The calculation of thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) helps to elucidate the adsorption mechanism. mdpi.com Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com For many furan derivatives, the adsorption is found to be a mixed-type, involving both physical and chemical interactions. nih.gov
Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency. researchgate.netacs.orgimist.ma These calculations provide insights into the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). researchgate.netacs.org
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. researchgate.netacs.org
ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. acs.org
ΔE: A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally corresponds to better inhibition performance. researchgate.net
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the metal surface.
Studies on furan-based carboxamide derivatives have shown a strong correlation between these quantum chemical parameters and their experimentally determined inhibition efficiencies. capes.gov.brresearchgate.netresearchgate.net For example, the negative charges on the nitrogen and oxygen atoms in the molecular structure of BFC, as calculated by DFT, facilitate its adsorption onto the brass surface. researchgate.net These theoretical studies complement experimental findings and provide a deeper understanding of the inhibition mechanism at the molecular level. sciopen.comnih.govnih.gov
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of furan-3-carboxamide (B1318973) derivatives is a critical step that dictates the feasibility of producing diverse analogues for screening and development. Current methods often involve the reaction of furan-3-carboxylic acid with appropriate amines. One established route involves converting furan-3-carboxylic acid into an acyl chloride, which is then reacted with an arylamine. researchgate.net Another approach involves reacting 3-trichloroacetylfuran with various amines to directly furnish furan-3-carboxamides in yields ranging from 68-98%. researchgate.net
Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Key areas for improvement include:
One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step, minimizing intermediate purification processes and reducing waste.
Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and enhanced safety. This methodology is particularly suitable for large-scale synthesis.
Novel Catalytic Systems: Investigating new catalysts could significantly enhance reaction efficiency. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, have been successfully used to arylate similar carboxamide structures, enabling the synthesis of diverse analogues. researchgate.net
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of compound libraries for high-throughput screening.
Enhancements in synthetic methodologies will not only accelerate the discovery process but also make the eventual production of lead compounds more economically viable.
Discovery of New Biological Targets and Mechanisms
The furan-carboxamide scaffold is associated with a wide array of biological activities. Derivatives have demonstrated potential as antibacterial, anticancer, and antiviral agents. researchgate.netnih.govijabbr.com For example, certain furan-carboxamide derivatives have been identified as novel and potent inhibitors of the lethal H5N1 influenza A virus, with preliminary studies suggesting they may function by blocking the M2 protein channel. researchgate.net Other related compounds have shown significant antibacterial efficacy against multidrug-resistant (MDR) pathogens. researchgate.net
Future research on N-(4-carbamoylphenyl)furan-3-carboxamide should aim to identify its specific biological targets and elucidate its mechanisms of action. A systematic approach would involve:
High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels, to identify potential interactions.
Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compound on cellular phenotypes (e.g., apoptosis, cell cycle arrest, inhibition of viral replication) to uncover novel therapeutic applications.
Target Deconvolution: For compounds that show promise in phenotypic screens, techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify the specific molecular target(s).
Mechanism of Action Studies: Once a target is identified, further biochemical and cellular assays are necessary to understand precisely how the compound modulates the target's function and affects downstream signaling pathways.
Discovering novel targets and mechanisms will be crucial for defining the therapeutic potential of this compound and guiding the rational design of next-generation analogues.
Rational Design of Highly Potent and Selective this compound Analogues
Rational drug design, informed by Structure-Activity Relationship (SAR) studies, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, systematic structural modifications can be explored to enhance its biological activity. SAR studies on similar furan-carboxamide series have shown that the nature and position of substituents on the aromatic rings significantly influence their efficacy. researchgate.netnih.gov
Future design strategies should focus on modifying three key regions of the molecule: the furan (B31954) ring, the central carboxamide linker, and the N-phenylcarbamoyl moiety.
Table 1: Rational Design Strategy for this compound Analogues
| Molecular Region | Proposed Modification | Rationale |
|---|---|---|
| Furan Ring | Introduction of small alkyl (e.g., methyl) or halogen (e.g., chloro, bromo) substituents at the C2 and C5 positions. | To explore steric and electronic effects on target binding and improve metabolic stability. SAR studies on antiviral furan-carboxamides indicate that such substitutions can be critical for activity. researchgate.net |
| Carboxamide Linker | Isosteric replacement (e.g., with a reverse amide, sulfonamide, or stable ether linkage). | To alter hydrogen bonding capacity, conformational flexibility, and resistance to enzymatic degradation. |
| Phenyl Ring | - Addition of electron-donating or electron-withdrawing groups.- Shifting the carbamoyl (B1232498) group to the ortho or meta position. | To modulate electronic properties and explore different binding interactions within the target protein. The substitution pattern on the phenyl ring is often a key determinant of activity. nih.gov |
| Terminal Carbamoyl Group | Replacement with other functional groups such as carboxylic acid, tetrazole, or sulfonamide. | To probe different interactions with the biological target and improve physicochemical properties like solubility. |
By systematically synthesizing and testing these analogues, a comprehensive SAR profile can be constructed, guiding the development of compounds with superior potency and selectivity for the identified biological target.
Exploration of this compound in Emerging Research Areas
Beyond conventional therapeutic targets, the unique structural features of this compound may lend themselves to applications in emerging research areas. The broad bioactivity of the furan scaffold suggests its potential utility in diverse fields. ijabbr.com
Future research could explore the following non-traditional applications:
Agrochemicals: Related pyridine-3-carboxamide analogues have been investigated as agents to combat bacterial wilt in plants. nih.gov The potential of this compound as a novel pesticide or plant protectant warrants investigation.
Chemical Probes: A potent and selective analogue could be developed into a chemical probe to study the function of a specific protein or pathway in a cellular context. Such probes are invaluable tools for basic biological research.
Antimicrobial Resistance: Given the activity of similar compounds against MDR bacteria, this scaffold could be explored for developing agents that overcome existing resistance mechanisms or act as resistance breakers when used in combination with conventional antibiotics. researchgate.net
Materials Science: Some conjugated organic systems similar to the furan-carboxamide structure have been investigated for potential applications in organic electronics. evitachem.com
Exploring these diverse avenues could lead to the discovery of novel applications for this versatile chemical scaffold, extending its impact beyond traditional pharmacology.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the success rate of preclinical development. These computational tools can be powerfully applied to the future development of this compound analogues.
Key applications of AI/ML in this context include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms. These models can learn from the experimental data of synthesized analogues (as described in section 8.3) to predict the activity of virtual compounds before they are synthesized, saving time and resources.
De Novo Drug Design: Employing generative AI models to design novel molecules from scratch that are optimized for predicted potency, selectivity, and drug-like properties. These models can explore a vast chemical space to propose innovative furan-carboxamide derivatives that may not be conceived through traditional medicinal chemistry intuition.
Biological Target Prediction: Using ML algorithms trained on large datasets of compound-target interactions, it is possible to predict novel biological targets for this compound based on its chemical structure. This can rapidly identify new therapeutic hypotheses for the compound.
Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a designed analogue and propose the most efficient and cost-effective synthetic routes, addressing challenges outlined in section 8.1.
Molecular Docking and Simulation: While not strictly AI, these computational techniques are often used in conjunction with ML. Molecular docking can predict the binding mode of analogues within a target protein, providing structural insights to guide rational design. nih.govresearchgate.net
By leveraging these advanced computational approaches, the research and development process for this compound derivatives can be made significantly more efficient and targeted, increasing the probability of translating a promising scaffold into a valuable chemical entity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-carbamoylphenyl)furan-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling furan-3-carboxylic acid derivatives with 4-carbamoylaniline under amide bond-forming conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
- Catalysts : Use of coupling agents like EDC/HOBt or DCC to facilitate carboxamide formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
- Characterization : Confirm structure via /-NMR (amide proton at δ ~8.5 ppm, furan protons at δ ~7.0–7.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How is the solubility profile of this compound determined, and what solvents are optimal for biological assays?
- Methodological Answer :
- Solubility testing : Conducted in a range of solvents (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy or gravimetric analysis. DMSO is preferred for stock solutions due to high solubility (>10 mM) .
- Biological compatibility : Dilute stock solutions in PBS or cell culture media (<0.1% DMSO) to avoid cytotoxicity .
Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : Assign protons on the furan ring (δ 6.5–7.5 ppm) and carbamoyl group (δ ~8.0 ppm for NH) .
- Infrared (IR) spectroscopy : Confirm amide C=O stretch (~1650–1680 cm) and furan ring vibrations (~1500 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELX programs for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare X-ray data with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles .
- Twinned crystals : Use SHELXL's TWIN/BASF commands to refine data from non-merohedral twinning .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury software to resolve packing ambiguities .
Q. What experimental strategies are used to investigate structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replacing carbamoyl with trifluoromethyl or halogens) to assess impact on bioactivity .
- Enzyme assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorogenic substrates or SPR binding studies .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations and apoptosis markers (caspase-3/7 activation) .
Q. How do researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP levels normalized for cell viability) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Metabolic stability : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
Q. What computational methods support the design of this compound derivatives with enhanced potency?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., SARS-CoV-2 spike glycoprotein) .
- QSAR modeling : Train models on IC data to identify critical substituents (e.g., electron-withdrawing groups improve affinity) .
- ADMET prediction : Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
Safety and Handling
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- GHS compliance : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Waste disposal : Neutralize with activated charcoal before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
